molecular formula C9H14O4 B185273 trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS No. 1011-85-4

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No. B185273
Key on ui cas rn: 1011-85-4
M. Wt: 186.2 g/mol
InChI Key: ZQJNPHCQABYENK-UHFFFAOYSA-N
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Patent
US05116862

Procedure details

To a stirred solution of dimethyl 1, 4-cyclohexane-dicarboxylate (20 g, Aldrich) in methanol (50 ml) was added a solution of potassium hydroxide (7.3 g) in methanol (75 ml). The reaction mixture was refluxed for 16 hours. After cooling the solvent was removed on a rotary evaporator. The residue was taken up in ether and water and extracted to remove unreacted starting diester. The aqueous layer was acidified with dilute hydrochloric acid and re-extracted with ether. The ether extracts were washed with brine and dried. Evaporation in vacuo gave a solid. Purification was achieved by recrystallization from ethyl acetate to yield 4-methoxycarbonylcyclohexanecarboxylic acid (6.2 g), m.pt 90.9° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:11]([O:13]C)=[O:12])[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2]1.[OH-].[K+]>CO>[CH3:10][O:9][C:7]([CH:4]1[CH2:5][CH2:6][CH:1]([C:11]([OH:13])=[O:12])[CH2:2][CH2:3]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCC(CC1)C(=O)OC)C(=O)OC
Name
Quantity
7.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
water and extracted
CUSTOM
Type
CUSTOM
Details
to remove unreacted
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave a solid
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was achieved by recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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